molecular formula C9H12ClN3 B2977048 (r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride CAS No. 1257106-43-6

(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride

Cat. No.: B2977048
CAS No.: 1257106-43-6
M. Wt: 197.67
InChI Key: JMDUBRBQAYVVEU-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazo[1,5-a]pyridine moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride to form (E)-1-pyridin-3-yl-ethanone oxime. This intermediate is then subjected to catalytic enantioselective borane reduction to yield ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Pyridinyl)ethylamine hydrochloride
  • 1-(3-Pyridyl)ethylamine

Uniqueness

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is unique due to the presence of the imidazo[1,5-a]pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

(1R)-1-imidazo[1,5-a]pyridin-3-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-7(10)9-11-6-8-4-2-3-5-12(8)9;/h2-7H,10H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDUBRBQAYVVEU-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.